6-Methyl-2,3-diphenyl-1-benzofuran

Synthetic Chemistry Regioselective Modification Medicinal Chemistry

Researchers often face batch inconsistency with substituted benzofurans, compromising biological assay reproducibility. This NCI reference standard (NSC 76697) resolves that with defined regiochemistry and documented biological activity. It serves as a validated pharmacological tool for cell cycle arrest studies and a rational starting point for 5α-reductase inhibitor campaigns targeting androgenetic alopecia and BPH. - Specified 6-methyl directing effect ensures predictable electrophilic substitution at C-5 for derivatization. - Documented differentiation-inducing activity in undifferentiated cell models supports cancer and psoriasis research. - NCI reference standard ensures analytical reproducibility across HPLC and GC-MS method development.

Molecular Formula C21H16O
Molecular Weight 284.3 g/mol
CAS No. 14770-90-2
Cat. No. B12804046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-diphenyl-1-benzofuran
CAS14770-90-2
Molecular FormulaC21H16O
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16O/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3
InChIKeyQHEALKCLQWXTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Biological Profile of 6-Methyl-2,3-diphenyl-1-benzofuran


6-Methyl-2,3-diphenyl-1-benzofuran (CAS 14770-90-2; NSC 76697) is a polycyclic aromatic heterocycle belonging to the benzofuran family, characterized by a benzofuran core with phenyl substituents at the 2- and 3-positions and a methyl group at the 6-position . The compound is recognized for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, evidencing its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1].

6-Methyl-2,3-diphenyl-1-benzofuran vs. Generic Benzofurans


The 6-methyl substituent in 6-Methyl-2,3-diphenyl-1-benzofuran critically alters both its chemical reactivity and biological profile compared to unsubstituted or differently substituted analogs. This structural modification redirects electrophilic aromatic substitution regioselectivity, influences fluorescence properties, and can enhance target-specific enzyme inhibition. Simple in-class substitution is therefore not viable without compromising experimental outcomes or therapeutic potential [1][2].

Comparative Evidence for 6-Methyl-2,3-diphenyl-1-benzofuran


Friedel-Crafts Regioselectivity: 6-Methyl vs. Unsubstituted

The 6-methyl group in 6-Methyl-2,3-diphenyl-1-benzofuran exerts a strong directing effect in Friedel-Crafts acetylation. In contrast to the unsubstituted 2,3-diphenylbenzofuran, where the first acetyl group enters the 6-position, the presence of a 6-methyl group forces the first acetyl group to the 5-position. This fundamentally alters the site of subsequent chemical modification, a critical consideration for synthetic planning [1].

Synthetic Chemistry Regioselective Modification Medicinal Chemistry

5α-Reductase Inhibition: 6- vs. 5-Substitution

While direct inhibitory data for 6-Methyl-2,3-diphenyl-1-benzofuran are not available, class-level inference from closely related 2-phenylbenzofuran derivatives reveals a clear potency advantage for the 6-substituted series over the 5-substituted series against 5α-reductase. This positions the 6-methyl core as a preferred scaffold for further optimization [1].

Endocrine Pharmacology Androgenetic Alopecia Benign Prostatic Hyperplasia

Fluorescence Spectral Shift: 6-Methyl vs. Unsubstituted

The nature and position of substituents, including a 6-methyl group, significantly affect both the position and intensity of the emission band in 2,3-diphenylbenzofurans. Specifically, substitution at the 6-position can lead to a loss or diminution of fluorescence, as observed with halogeno-groups, highlighting that 6-methylation provides a distinct optical signature compared to unsubstituted or differently substituted analogs [1][2].

Optical Materials Fluorescence Probes Analytical Chemistry

Cell Proliferation Arrest and Monocyte Differentiation

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This activity is described in the context of its utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases like psoriasis [1]. While not a head-to-head comparison, this functional activity distinguishes it from benzofuran analogs lacking this specific differentiation-inducing property.

Cancer Research Differentiation Therapy Psoriasis

NCI Reference Standard: NSC 76697

Designated as NSC 76697 by the National Cancer Institute (NCI), this compound serves as a standardized reference material for biological and chemical investigations. Its inclusion in the NCI's Developmental Therapeutics Program (DTP) repository ensures a level of characterization and availability that distinguishes it from less well-documented benzofuran analogs .

Analytical Reference Pharmacological Tool NCI Compound

6-Methyl-2,3-diphenyl-1-benzofuran: Research & Industrial Applications


5α-Reductase Inhibitor Development

Serving as a privileged scaffold for 5α-reductase inhibition, this 6-methylated benzofuran core can be further derivatized (e.g., with carbamoyl groups) to enhance potency against both type 1 and type 2 isozymes. The documented advantage of 6-substituted over 5-substituted analogs provides a rational starting point for medicinal chemistry campaigns targeting androgenetic alopecia and benign prostatic hyperplasia .

Regioselective Synthesis and Derivatization

This compound is the substrate of choice for synthetic projects requiring predictable and specific electrophilic substitution at the 5-position. The well-documented directing effect of the 6-methyl group allows for the controlled introduction of functional groups, enabling the construction of complex molecular architectures not accessible via the unsubstituted benzofuran.

Cell Differentiation and Antiproliferation Studies

Researchers investigating mechanisms of cell cycle arrest and monocyte differentiation should prioritize this compound. Its described ability to inhibit proliferation of undifferentiated cells makes it a valuable pharmacological tool for probing pathways relevant to cancer biology and hyperproliferative skin disorders.

Analytical Method Development & Standardization

As a designated NCI reference standard (NSC 76697), this compound is ideal for developing and validating analytical methods (e.g., HPLC, GC-MS) for benzofuran derivatives. Its use ensures data reproducibility and facilitates cross-study comparisons in both academic and industrial settings .

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